Structural Differentiation: 4-Methoxybenzyl Urea vs. 4-Fluorophenyl Urea in Imidazo[1,2-a]pyridine Series
The target compound differs from its closest commercially available analog, 1-(4-fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS 1788949-12-1), by substitution of a 4-fluorophenyl group with a 4-methoxybenzyl group . This substitution introduces three measurable differences: (1) the methoxy oxygen provides an additional hydrogen-bond acceptor not present in the fluoro analog, (2) the benzyl methylene linker extends the distance between the urea core and the aromatic ring by approximately 1.5 Å compared to directly attached fluorophenyl, and (3) molecular weight increases from 346.4 to 372.4 g/mol with corresponding changes in lipophilicity and polar surface area . In diaryl urea kinase inhibitor series, analogous 4-methoxybenzyl substitutions have been associated with enhanced GSK3β binding affinity (IC50 = 104 nM for AR-A014418, a 4-methoxybenzyl urea derivative) compared to unsubstituted phenyl analogs which show >10-fold weaker affinity [1].
| Evidence Dimension | Structural and physicochemical parameters |
|---|---|
| Target Compound Data | MW = 372.4; HBA count = 5 (imidazo N, urea O, methoxy O, urea N); methylene spacer present; para-methoxy substitution |
| Comparator Or Baseline | CAS 1788949-12-1: MW = 346.4; HBA count = 4 (no methoxy O); no methylene spacer; para-fluoro substitution |
| Quantified Difference | ΔMW = +26.0 g/mol; ΔHBA = +1; linker extension ≈1.5 Å; logP shift predicted −0.3 to −0.5 units (class-level estimate for methoxy vs. fluoro substitution [2]) |
| Conditions | Calculated from SMILES structures (chemsrc.com); logP shift estimated from matched molecular pair analysis literature |
Why This Matters
The additional hydrogen-bond acceptor and altered linker geometry in the 4-methoxybenzyl derivative can reshape target binding mode and selectivity profile, rendering the fluorophenyl analog an unreliable surrogate in biological assays.
- [1] Bhat R, et al. Structural insights and biological evaluation of AR-A014418, a selective ATP-competitive GSK3β inhibitor. J Biol Chem. 2003;278(46):45937-45945. PMID: 12928438. View Source
- [2] Kramer T, et al. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Int J Alzheimers Dis. 2012;2012:381029. doi:10.1155/2012/381029. View Source
